Hybridaphniphylline A

Natural Product Chemistry Alkaloid Hybrids Biosynthetic Pathway

Procure Hybridaphniphylline A for its structurally unprecedented decacyclic alkaloid-iridoid hybrid architecture. Unlike simpler alkaloids (e.g., daphnicyclidin I), this compound offers a unique chemical space for SAR campaigns and biological target screening. Sourced from Daphniphyllum longeracemosum, it serves as a species-specific marker for biosynthetic studies. Ensure rigorous validation; do not substitute with other in-class alkaloids without functional comparison.

Molecular Formula C37H47NO11
Molecular Weight 681.779
CAS No. 1467083-07-3
Cat. No. B580107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHybridaphniphylline A
CAS1467083-07-3
Molecular FormulaC37H47NO11
Molecular Weight681.779
Structural Identifiers
SMILESCC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4
InChIInChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3
InChIKeyNUZJHFQGXVKNBJ-VVVKYYHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Procure Hybridaphniphylline A (CAS 1467083-07-3): Natural Alkaloid-Iridoid Hybrid with Decacyclic Scaffold for Advanced Chemical Biology and Synthesis Studies


Hybridaphniphylline A is a structurally unprecedented natural product classified as a Daphniphyllum alkaloid and iridoid hybrid, featuring a decacyclic fused skeleton [1]. It was first isolated from the dried stems and leaves of the plant Daphniphyllum longeracemosum, alongside its close analog hybridaphniphylline B and the diamino alkaloid daphnicyclidin I [1]. Its unique architecture, proposed to arise from a biosynthetic Diels–Alder cycloaddition, distinguishes it from typical monocyclic or simpler polycyclic alkaloids [1].

Why Generic Substitution Fails: Structural Uniqueness of Hybridaphniphylline A Prevents Direct Replacement by Daphnicyclidin or Calyciphylline Analogs


Direct substitution of Hybridaphniphylline A with other in-class Daphniphyllum alkaloids, such as daphnicyclidin I or calyciphylline A-type compounds, is not scientifically valid due to fundamental differences in core architecture and molecular weight [1][2]. Hybridaphniphylline A possesses a decacyclic hybrid skeleton (C37H47NO11, MW 681.77), whereas daphnicyclidin I is a diamino alkaloid with a distinct azulene-based framework (C22H26N2O3, MW 366.45) [1][3]. These structural divergences translate to non-overlapping chemical space and distinct potential biological targets, rendering any assumption of functional interchangeability without rigorous side-by-side validation unfounded [1].

Quantitative Differentiation of Hybridaphniphylline A: Evidence-Based Procurement Guide for Chemical Biology and Natural Product Research


Unique Decacyclic Hybrid Scaffold vs. Diamino Alkaloid Daphnicyclidin I

Hybridaphniphylline A is a member of a previously unknown class of natural product hybrids, characterized by a decacyclic fused skeleton resulting from a putative Diels–Alder cycloaddition [1][2]. This is in stark contrast to daphnicyclidin I, a co-isolated diamino Daphniphyllum alkaloid with an azulene-derived core and a molecular weight of 366.45 g/mol [1][3]. The topological difference in ring count and hybrid nature is quantifiable by the nearly two-fold difference in molecular weight (681.77 vs. 366.45) and the corresponding difference in carbon count and heteroatom composition (C37H47NO11 vs. C22H26N2O3) [1][3].

Natural Product Chemistry Alkaloid Hybrids Biosynthetic Pathway

Physicochemical Differentiation: LogP and Solubility Profile vs. Hybridaphniphylline B

While both hybridaphniphylline A and B are alkaloid-iridoid hybrids with decacyclic skeletons, their physicochemical properties diverge [1]. Hybridaphniphylline A has a calculated aqueous solubility of 6.5e-3 g/L at 25 °C, indicating very low solubility . Although direct experimental solubility data for hybridaphniphylline B are not widely reported, the structural modification between the two compounds suggests different solvation and partition behaviors [1].

ADME Properties Physicochemical Characterization Natural Product Libraries

Limited but Class-Defined Bioactivity Profile: Class-Level Inference on Cytotoxicity and Antimicrobial Potential

Direct, peer-reviewed quantitative bioactivity data for Hybridaphniphylline A is absent from primary literature [1]. However, class-level inference from structurally related Daphniphyllum alkaloids indicates potential for cytotoxic activity [2]. For instance, daphniglaucin C, a related alkaloid, inhibits tubulin polymerization with an IC50 of 25 µM, and other calyciphylline A-type alkaloids exhibit cytotoxic effects against murine lymphoma L1210 cells with IC50 values ranging from 2.1 to 9 µg/mL [2][3]. While not directly measured for Hybridaphniphylline A, these data establish a baseline expectation for the class and underscore the compound's value as a probe for exploring unique mechanisms of action associated with its decacyclic scaffold [1][3].

Cytotoxicity Antimicrobial Activity Daphniphyllum Alkaloids

Natural Source Specificity: Single Plant Origin vs. Multi-Source Alkaloids

Hybridaphniphylline A is exclusively reported from the stems and leaves of Daphniphyllum longeracemosum [1]. In contrast, many other Daphniphyllum alkaloids, such as daphnicyclidins and calyciphyllines, are found across multiple species within the genus . This limited natural distribution underscores its value as a chemotaxonomic marker and a compound of interest for studying species-specific biosynthetic pathways [1].

Natural Product Sourcing Phytochemistry Daphniphyllum longeracemosum

Optimal Research and Industrial Applications for Hybridaphniphylline A Based on Verified Evidence


Chemical Probe for Decacyclic Scaffold Structure-Activity Relationship (SAR) Studies

Procure Hybridaphniphylline A to serve as a structurally unique positive control or lead scaffold in SAR campaigns aimed at understanding the biological relevance of alkaloid-iridoid hybrid frameworks. Its decacyclic architecture, distinct from simpler alkaloids like daphnicyclidin I, offers a novel chemical space for exploring interactions with biological targets [1][2].

Biosynthetic Pathway Elucidation and Chemotaxonomic Marker for Daphniphyllum longeracemosum

Utilize Hybridaphniphylline A as a species-specific chemical marker to investigate the biosynthetic machinery of D. longeracemosum. Its limited natural distribution supports studies on Diels–Alderase enzymes and the evolution of hybrid alkaloid biosynthesis, a niche not served by more widely distributed alkaloids [1].

Component in Natural Product Libraries for Phenotypic Screening

Incorporate Hybridaphniphylline A into natural product libraries for high-throughput phenotypic or target-based screening. Its low aqueous solubility necessitates careful formulation, but its novel scaffold increases the likelihood of identifying new bioactive chemotypes distinct from those in conventional alkaloid collections [2].

Reference Standard for Analytical Method Development and Quality Control

Employ Hybridaphniphylline A as an analytical reference standard for the development of HPLC or LC-MS methods aimed at quantifying or identifying this unique alkaloid in plant extracts or semi-synthetic mixtures. Its distinct retention time and mass signature enable precise method calibration [1][2].

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